molecular formula C9H8N2O2 B1202445 (5R)-5-phenylimidazolidine-2,4-dione CAS No. 41807-35-6

(5R)-5-phenylimidazolidine-2,4-dione

Cat. No. B1202445
CAS RN: 41807-35-6
M. Wt: 176.17 g/mol
InChI Key: NXQJDVBMMRCKQG-SSDOTTSWSA-N
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Description

The compound “(5R)-5-phenylimidazolidine-2,4-dione” is a type of imidazolidine-2,4-dione . The imidazolidine-2,4-dione ring is found in compounds that have a wide range of biological activities .

Scientific Research Applications

  • Pharmacological Properties and Molecular Characteristics :

    • (5R)-5-phenylimidazolidine-2,4-dione derivatives have been studied for their affinity to serotonin receptors and potential as antidepressants and/or anxiolytics. Notably, specific compounds exhibited antidepressant-like effects more pronounced than imipramine in mice tests, without affecting locomotor activity. Additionally, molecular docking studies showed the importance of the imidazolidine-2,4-dione moiety in ligand-receptor interactions (Czopek et al., 2010).
  • Chemical Reactivity with Organometallic Reagents :

    • Investigations into the reactivity of 5-[1-(2-phenyl)methylidene]-3-phenylimidazolidine-2,4-diones with Grignard reagents and Lithium dibutylcuprate have been conducted. These studies highlight that such imidazolidine-2,4-diones do not react like typical unsaturated carbonyl compounds, offering insights into their unique chemical behavior (Akeng'a & Read, 2005).
  • Electrochemical Behavior and Oxidation Mechanisms :

    • The electrochemical behavior of various imidazolidine-2,4-dione derivatives has been studied via voltammetry. These investigations provide an understanding of the oxidation mechanisms and structure-activity relationships, which are significant for comprehending their biochemical actions (Nosheen et al., 2012).
  • Novel Nonpeptide Inhibitors of Human Heart Chymase :

    • Research on 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives has shown their potential as selective inhibitors of human heart chymase, with implications in cardiovascular diseases. Molecular-modeling studies have aided in understanding the interaction of these compounds with chymase (Niwata et al., 1997).
  • Characterization and DNA Binding Studies :

    • Studies on the DNA binding affinity of certain imidazolidine derivatives, including 5-phenylimidazolidine-2,4-dione, have been conducted. These findings are vital for their potential application as anticancer drugs, given their comparable or greater binding strength to existing clinical drugs (Shah et al., 2013).

properties

IUPAC Name

(5R)-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQJDVBMMRCKQG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353114
Record name AC1LEIZX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R)-5-phenylimidazolidine-2,4-dione

CAS RN

41807-35-6
Record name AC1LEIZX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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